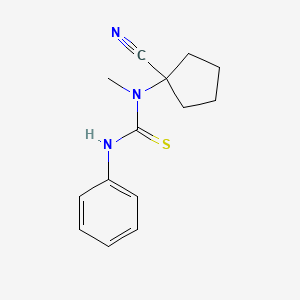
N-(1-cyanocyclopentyl)-N-methyl-N'-phenylthiourea
Overview
Description
N-(1-cyanocyclopentyl)-N-methyl-N'-phenylthiourea (NCPMTU) is an organosulfur compound that has been studied extensively for its potential applications in scientific research. NCPMTU is an organosulfur compound, meaning that it contains both sulfur and carbon atoms. NCPMTU is a white, crystalline solid with a melting point of around 135-136°C. It is soluble in a variety of organic solvents, including ethanol, methanol, and chloroform. NCPMTU has a variety of uses in scientific research, including as a reagent in organic synthesis, a catalyst in chemical reactions, and a ligand in coordination chemistry.
Scientific Research Applications
1. Heterocyclic Systems Formation
N-(1-cyanocyclopentyl)-N-methyl-N'-phenylthiourea, as a thiourea derivative, plays a role in the formation of various heterocyclic systems. The reaction of arylglyoxals with thioureas, including N-methyl and N-phenylthiourea, is a stepwise process influenced by factors like temperature, solvent, and the nature of glyoxal. These reactions can lead to the creation of different kinds of heterocyclic systems, showcasing the structural diversity and potential utility of such compounds in organic synthesis (Anishchenko et al., 2014).
2. Synthesis of Physiologically Active Compounds
N-(1-cyanocyclopentyl)-N-methyl-N'-phenylthiourea might be involved in radical cyclization reactions, a method widely used for constructing carbo- and heterocyclic compounds, including natural products. The regiochemistry of these radical cyclizations can be controlled through reaction temperature and the nature of radical precursors. This method has significant applications in synthesizing therapeutically important materials (Ishibashi & Tamura, 2004).
3. Biomarker Analysis in Tobacco and Cancer Research
While not directly involving N-(1-cyanocyclopentyl)-N-methyl-N'-phenylthiourea, thioureas and their derivatives are used in the analytical detection of human urinary carcinogen metabolites. This method is crucial in tobacco and cancer research, providing insights into carcinogen exposure, metabolism, and the potential development of cancer-related biomarkers (Hecht, 2002).
properties
IUPAC Name |
1-(1-cyanocyclopentyl)-1-methyl-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-17(14(11-15)9-5-6-10-14)13(18)16-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCNOISQVGGCKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)NC1=CC=CC=C1)C2(CCCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Cyanocyclopentyl)-3-methyl-1-phenylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



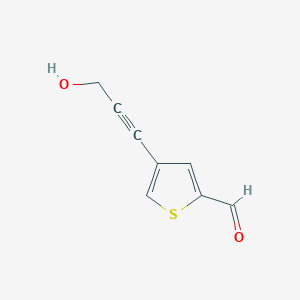
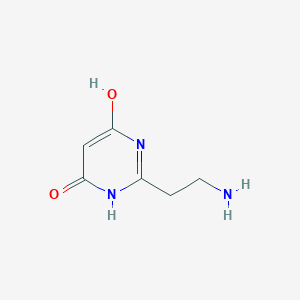
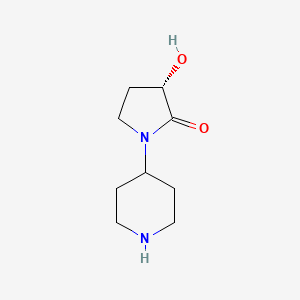

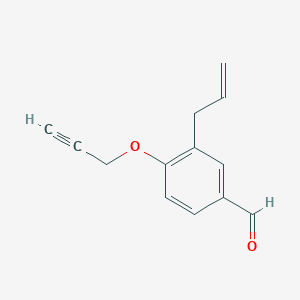




![(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1372527.png)
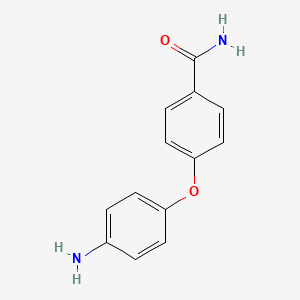
![1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1372531.png)

![1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine](/img/structure/B1372533.png)